Product packaging for 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL(Cat. No.:)

1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Cat. No.: B13191103
M. Wt: 159.23 g/mol
InChI Key: VCWXBPMXTLSKJL-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol ( 1697134-32-9) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a tetrahydropyran derivative functionalized with both an aminomethyl and an ethanol group on the same carbon atom, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Compounds with similar structural features, particularly those containing both a basic amine group and lipophilic characteristics, are of significant research interest. Recent studies have investigated such molecules for their potential to inhibit lysosome-specific phospholipase A2 (PLA2G15) . The inhibition of this enzyme is a key mechanism associated with drug-induced phospholipidosis, a form of drug toxicity where phospholipids accumulate in lysosomes . Therefore, this compound serves as a crucial research tool for pharmaceutical scientists studying drug toxicity mechanisms and developing safer therapeutic agents. It is offered for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13191103 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-[3-(aminomethyl)oxan-3-yl]ethanol

InChI

InChI=1S/C8H17NO2/c1-7(10)8(5-9)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3

InChI Key

VCWXBPMXTLSKJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCOC1)CN)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Aminomethyl Oxan 3 Yl Ethan 1 Ol

Retrosynthetic Analysis of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.in This process involves disconnecting bonds in the target molecule to identify potential synthetic precursors, known as synthons, and their real-world chemical equivalents. ox.ac.uk

A logical retrosynthetic analysis for this compound begins by considering the key functional groups and structural features: the oxane ring, the aminomethyl group, and the ethan-1-ol moiety.

Disconnection Strategies for the Oxane Ring System

The oxane (tetrahydropyran) ring is a common motif in natural products and pharmaceuticals. Its disconnection can be approached in several ways. A common and effective strategy for disconnecting heterocyclic rings, such as the oxane ring, involves breaking the carbon-heteroatom bonds. scripps.edu For the target molecule, a C-O disconnection approach points towards a diol precursor which can be cyclized.

One plausible disconnection is at the ether linkage, leading to a substituted pentane-1,5-diol derivative. This diol could then be cyclized under acidic conditions, a standard method for forming tetrahydropyran (B127337) rings. This strategy simplifies the target to an acyclic precursor, which is often easier to synthesize.

Another strategy involves a ring-closing metathesis (RCM) reaction. In this approach, the oxane ring is disconnected across two carbon-carbon bonds, leading to a diene precursor. While powerful, this method might be more complex than necessary for this particular target unless specific stereochemistry is desired.

Approaches for Introducing the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a key functional group that can be introduced through various synthetic transformations. ontosight.aiwikipedia.org A primary consideration in the retrosynthetic analysis is to trace this group back to a more stable or easily handled precursor.

A common disconnection strategy for the aminomethyl group is a C-N bond cleavage, which leads to a synthon that can be derived from a nitrile or an azide. These functional groups can then be reduced in the forward synthesis to yield the primary amine. For instance, a nitrile group (-CN) can be readily reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, the aminomethyl group can be introduced via a protected amine equivalent, such as a phthalimide (B116566) group, through a Gabriel synthesis. researchgate.net This involves the alkylation of potassium phthalimide with a suitable haloalkyl precursor, followed by deprotection to reveal the primary amine. This method is particularly useful for avoiding over-alkylation, a common side effect when using ammonia (B1221849).

Functional group interconversion (FGI) is another powerful tool in retrosynthesis. lkouniv.ac.in The aminomethyl group could be envisioned as arising from the reduction of a carboxamide or a nitro group.

Strategies for Stereoselective Formation of the Ethan-1-ol Moiety

The ethan-1-ol group attached to the quaternary center presents a stereogenic center. Therefore, strategies for its stereoselective formation are crucial for obtaining a specific stereoisomer of the target molecule.

A standard disconnection for the C-C bond of the ethan-1-ol moiety points to a ketone precursor. In the forward synthesis, this ketone can be reacted with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to form the tertiary alcohol. However, this approach applied to the fully formed oxane ring would create the alcohol, not the ethan-1-ol side chain.

A more appropriate disconnection is at the C-C bond between the oxane ring and the ethan-1-ol side chain. This leads to an acetyl group (a ketone) on the oxane ring. The subsequent reduction of this ketone in the forward synthesis would yield the desired secondary alcohol. The stereoselectivity of this reduction can be controlled by using chiral reducing agents or catalysts. For example, the use of bulky reducing agents can favor the approach of the hydride from the less sterically hindered face of the ketone, leading to a diastereoselective synthesis.

Development of Convergent and Linear Synthetic Routes

Based on the retrosynthetic analysis, both linear and convergent synthetic routes can be proposed for this compound. A linear synthesis involves a step-by-step construction of the molecule, while a convergent synthesis involves the preparation of key fragments separately, which are then combined at a later stage. ox.ac.uk

Initial Synthetic Design and Reaction Conditions for Key Intermediates

A plausible linear synthetic route could commence from a readily available starting material like diethyl malonate. The synthesis would involve a series of alkylations, functional group transformations, and a final cyclization step.

Table 1: Proposed Linear Synthetic Route

Step Reaction Reagents and Conditions Intermediate
1 Michael Addition Diethyl malonate, acrolein, NaOEt/EtOH Diethyl 2-(3-oxopropyl)malonate
2 Alkylation Intermediate from step 1, 2-bromoacetonitrile, NaH/THF Diethyl 2-(cyanomethyl)-2-(3-oxopropyl)malonate
3 Reduction Intermediate from step 2, NaBH₄, MeOH Diethyl 2-(cyanomethyl)-2-(3-hydroxypropyl)malonate
4 Cyclization Intermediate from step 3, p-TsOH, toluene, heat Ethyl 3-cyano-3-(ethoxycarbonyl)oxane-3-carboxylate
5 Decarboxylation Intermediate from step 4, LiCl, DMSO, H₂O, heat Ethyl 3-cyanooxane-3-carboxylate
6 Reduction Intermediate from step 5, LiAlH₄, THF [3-(Aminomethyl)oxan-3-yl]methanol
7 Oxidation Intermediate from step 6, PCC, CH₂Cl₂ 3-(Aminomethyl)oxane-3-carbaldehyde

A convergent approach might involve the synthesis of a substituted oxane ring precursor and a separate fragment containing the aminomethyl and ethan-1-ol precursors, which are then coupled.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of the final product. For each step in the proposed synthesis, several parameters can be adjusted.

For the Michael addition (Step 1), the choice of base and solvent can significantly influence the reaction rate and the formation of side products. While sodium ethoxide in ethanol (B145695) is a classic choice, other base/solvent combinations could be explored to improve the yield.

In the reduction of the ketone (Step 3) and the nitrile and ester (Step 6), the choice of reducing agent is crucial. Sodium borohydride (B1222165) is a mild reducing agent suitable for the ketone, while the more powerful lithium aluminum hydride is required for the simultaneous reduction of the nitrile and ester. The reaction temperature and work-up procedure would need to be carefully controlled, especially with LiAlH₄.

The cyclization step (Step 4) to form the oxane ring is often acid-catalyzed. The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and the reaction temperature will affect the rate of cyclization and the potential for dehydration or other side reactions.

For the stereoselective reduction of the ketone that would be an intermediate in an alternative route to the ethan-1-ol moiety, various conditions could be screened.

Table 2: Hypothetical Screening of Conditions for Stereoselective Ketone Reduction

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (hypothetical)
1 NaBH₄ Methanol 0 1.5 : 1
2 L-Selectride® THF -78 10 : 1
3 K-Selectride® THF -78 12 : 1
4 CBS Catalyst (R) THF -20 >20 : 1 (S-alcohol)

This table illustrates how the choice of a bulky or chiral reducing agent could potentially influence the stereochemical outcome of the reaction, allowing for the selective synthesis of a particular diastereomer of the final product.

Assessment of Protecting Group Strategies for Amine and Alcohol Functions

The presence of both a primary amine and a secondary alcohol in the target molecule necessitates a robust protecting group strategy to prevent unwanted side reactions during the synthetic sequence. The choice of protecting groups is critical and depends on their stability to the reaction conditions employed for the construction of the oxane ring and subsequent functionalization, as well as the ease of their removal under mild conditions. jocpr.com Orthogonal protecting group strategies are particularly valuable, allowing for the selective deprotection of one functional group in the presence of the other. iris-biotech.de

Common protecting groups for the amine functionality include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is advantageous due to its stability under a wide range of non-acidic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). researchgate.net The Cbz group, on the other hand, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. researchgate.net

For the alcohol functionality, silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are frequently employed. These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base such as imidazole. utsouthwestern.edu Their stability is dependent on the steric bulk of the silicon substituents, with TIPS being more robust than TBS. Removal is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). Ethers, such as the benzyl (B1604629) (Bn) ether, offer an alternative protection strategy. Benzyl ethers are stable to a wide range of reaction conditions and are commonly removed by hydrogenolysis. utsouthwestern.edu

Table 1: Comparison of Common Protecting Groups for Amine and Alcohol Functions

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
Aminetert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Mild acid (e.g., TFA, HCl in dioxane)Stable to base, hydrogenation, mild reducing agents
AmineBenzyloxycarbonylCbzCbzCl, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acid, base, mild oxidizing/reducing agents
Alcoholtert-ButyldimethylsilylTBSTBSCl, imidazoleFluoride source (e.g., TBAF, HF)Stable to base, mild acid, many oxidizing/reducing agents
AlcoholBenzylBnBnBr, NaHCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acid, base, many oxidizing/reducing agents

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric strategies can be envisioned to achieve this goal.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

In the context of synthesizing the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a precursor containing the carboxylic acid functionality destined to become the aminomethyl group. williams.edu Subsequent diastereoselective alkylation or aldol (B89426) reaction could then be employed to set one of the stereocenters. For example, acylation of a chiral oxazolidinone followed by a diastereoselective aldol reaction with an appropriate aldehyde could establish the stereochemistry of the alcohol and adjacent carbon. wikipedia.org However, the creation of the quaternary center on the oxane ring using this approach can be challenging.

Another strategy involves the use of a chiral auxiliary to control the stereoselective addition of a nucleophile to a ketone. For instance, a chiral sulfinamide, as developed by Ellman, can be condensed with a ketone precursor to form a chiral N-sulfinyl imine, which can then undergo diastereoselective addition of a Grignard or organolithium reagent. nih.govyale.edu

Table 2: Examples of Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of ReactionKey Feature
Evans OxazolidinonesAldol reactions, AlkylationsForms a rigid chelate to control the facial selectivity of enolate reactions. williams.edu
CamphorsultamMichael additions, Aldol reactionsProvides high levels of stereocontrol due to the sterically demanding camphor (B46023) backbone. wikipedia.org
(S)- or (R)-tert-ButanesulfinamideAddition to iminesDirects the nucleophilic addition to one face of the C=N bond. yale.edu
SAMP/RAMP HydrazonesAlkylation of ketones and aldehydesForms chiral hydrazones that undergo highly diastereoselective alkylation.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. frontiersin.org This can be applied to either the formation of the oxane ring itself or the functionalization of a pre-existing ring.

The intramolecular Williamson etherification is a common method for constructing oxane rings. acs.org An asymmetric variant could involve the enantioselective opening of a prochiral epoxide with an alcohol nucleophile, catalyzed by a chiral Lewis acid or base, followed by cyclization. Alternatively, an asymmetric hetero-Diels-Alder reaction between a diene and an aldehyde, catalyzed by a chiral Lewis acid, could be a powerful strategy for the direct and stereocontrolled synthesis of the oxane ring with multiple stereocenters.

Furthermore, asymmetric catalysis can be employed to functionalize a pre-existing oxetane (B1205548) or other cyclic ether precursor. For example, a catalytic asymmetric desymmetrization of a meso-oxetane could be a viable approach. nsf.gov

Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions. mdpi.com Their application in organic synthesis has been growing, particularly for the production of enantiomerically pure compounds.

For the synthesis of this compound, several enzymatic transformations could be envisioned. A kinetic resolution of a racemic alcohol precursor using a lipase (B570770) to selectively acylate one enantiomer is a classic approach. Alternatively, a ketoreductase could be used for the asymmetric reduction of a ketone precursor to the desired chiral alcohol.

Transaminases are another class of enzymes that could be highly valuable for the synthesis of the target molecule. google.com A transaminase could be used to asymmetrically convert a ketone precursor directly into the corresponding chiral amine, establishing the stereocenter of the aminomethyl group with high enantioselectivity. mdpi.com

Table 3: Potential Enzymatic Transformations in the Synthesis

Enzyme ClassTransformationSubstrateProduct Feature
LipaseKinetic Resolution (Acylation)Racemic alcoholEnantiomerically enriched alcohol and acylated alcohol
Ketoreductase (KRED)Asymmetric ReductionProchiral ketoneEnantiomerically pure secondary alcohol
Transaminase (TAm)Asymmetric AminationProchiral ketoneEnantiomerically pure primary amine

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of intermediates and the final product are crucial steps to ensure the desired purity of the target molecule. Given the polar nature of this compound, containing both an amine and an alcohol, standard purification techniques may need to be adapted.

Chromatography is the most common purification method. For non-polar, protected intermediates, normal-phase silica (B1680970) gel chromatography is typically effective. For the more polar final compound, reverse-phase chromatography or ion-exchange chromatography might be necessary. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve high levels of purity.

Crystallization can be a powerful purification technique for solid compounds, often providing material of very high purity. If the target compound or a salt derivative (e.g., hydrochloride salt of the amine) is crystalline, this method should be explored.

Distillation is suitable for volatile and thermally stable liquids. While likely not applicable to the final compound, it may be useful for purifying some of the less complex, non-polar starting materials or intermediates.

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics across Different Routes

Several metrics have been developed to quantify the sustainability of a chemical process. nih.govmdpi.com The E-Factor (Environmental Factor) is the mass ratio of waste to the desired product. researchgate.net A lower E-Factor indicates a more environmentally friendly process. Process Mass Intensity (PMI) is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. acs.org A lower PMI signifies a more efficient and less wasteful process. Atom Economy , a concept developed by Barry Trost, calculates the percentage of the mass of the reactants that is incorporated into the final product. researchgate.net

A hypothetical comparison of three different synthetic routes is presented below:

Route A: A linear synthesis involving a chiral auxiliary for stereocontrol and multiple protection/deprotection steps.

Route B: A convergent synthesis utilizing an asymmetric catalytic step to form the oxane ring.

Route C: A chemo-enzymatic approach that employs a key enzymatic transformation for stereoselectivity.

Table 4: Hypothetical Comparative Analysis of Synthetic Routes

MetricRoute A (Chiral Auxiliary)Route B (Asymmetric Catalysis)Route C (Enzymatic)
Overall Yield~15%~30%~40%
Number of Steps1076
Atom EconomyLowModerateHigh
E-FactorHigh (>100)Moderate (50-100)Low (<50)
Process Mass Intensity (PMI)Very HighHighModerate
Use of Hazardous ReagentsHigh (e.g., strong acids/bases, heavy metals)Moderate (e.g., organometallic catalysts)Low (mild, aqueous conditions)
Energy ConsumptionHigh (multiple heating/cooling steps)ModerateLow (often at room temperature)

Advanced Structural Characterization and Conformational Analysis of 1 3 Aminomethyl Oxan 3 Yl Ethan 1 Ol

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, these methods would provide crucial information about its structural components.

The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the various bonds present. The O-H stretch of the alcohol group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would typically be observed as two distinct peaks in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the alkyl portions of the molecule would generate signals around 2850-3000 cm⁻¹. The C-O stretching vibrations from the ether linkage in the oxane ring and the alcohol would be expected in the 1050-1260 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the C-C backbone vibrations of the oxane ring and the ethan-1-ol substituent. The symmetric stretching of the C-O-C bond in the ether could also be more prominent in the Raman spectrum.

Table 3.1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (two peaks)
C-H (Alkyl)Stretching2850-3000
C-O (Ether & Alcohol)Stretching1050-1260
N-H (Amine)Bending1590-1650
C-N (Amine)Stretching1020-1250

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete structural assignment of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the proton of the alcohol group and the methine proton of the ethan-1-ol moiety, as well as couplings between the protons on the oxane ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. acs.org This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. acs.org It would be instrumental in piecing together the molecular skeleton, for example, by showing correlations from the aminomethyl protons to the quaternary carbon of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly coupled. NOESY data would be vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Determination of Relative and Absolute Stereochemistry via NMR Anisotropy Methods

The presence of a stereocenter at the carbinol carbon of the ethan-1-ol group and the potential for stereoisomerism related to the substituted oxane ring would necessitate advanced NMR techniques to determine the stereochemistry. Chiral derivatizing agents could be employed to convert the enantiomers into diastereomers, which would exhibit distinct NMR signals. Furthermore, NMR anisotropy methods, such as the use of chiral solvating agents, could induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess and, potentially, the assignment of absolute configuration by comparison to model compounds. beilstein-journals.orgnih.gov

Dynamic NMR Studies for Conformational Exchange

The six-membered oxane ring can exist in different chair and boat conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the conformational dynamics of the ring. By analyzing changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for conformational exchange processes, such as ring inversion.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would validate the elemental composition and molecular formula of this compound.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it would be possible to gain further structural information. researchgate.net Predicted fragmentation pathways would likely involve the loss of small neutral molecules such as water (from the alcohol), ammonia (B1221849) (from the amine), or the cleavage of the C-C bond connecting the ethan-1-ol side chain to the oxane ring. The fragmentation pattern would provide a characteristic fingerprint for the compound. nih.govnih.gov

Table 3.3: Predicted Key Fragmentation Ions for this compound in MS/MS

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
[M+H]⁺H₂O[M+H-H₂O]⁺
[M+H]⁺NH₃[M+H-NH₃]⁺
[M+H]⁺CH₃CHO[M+H-C₂H₄O]⁺
[M+H]⁺CH₂NH₂[M+H-CH₄N]⁺

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the oxane ring. Furthermore, it would unambiguously establish the relative stereochemistry of the chiral centers. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice.

Crystal Growth and Quality Assessment

No information is available regarding the single-crystal growth of this compound. The methods for crystallization, such as solvent choice, temperature, and techniques (e.g., slow evaporation, vapor diffusion), have not been reported. Consequently, there is no data on the quality assessment of any crystals, which would typically involve techniques like optical microscopy and X-ray diffraction.

Determination of Molecular Conformation and Intermolecular Interactions

Without crystal structure data from X-ray crystallography, the precise molecular conformation of this compound in the solid state is unknown. This includes key dihedral angles, bond lengths, and bond angles that define its three-dimensional shape. Similarly, there is no experimental information on the intermolecular interactions, such as hydrogen bonding patterns, that govern the crystal packing.

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry Assignment (if applicable to chiral forms)

The compound this compound possesses chiral centers, and therefore, can exist as different stereoisomers. However, no studies utilizing chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) have been found. Such studies would be necessary to determine the absolute stereochemistry of its chiral forms.

Comprehensive Conformational Analysis using Spectroscopic Data

A comprehensive conformational analysis, which would typically integrate data from various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy, has not been published for this compound. Such an analysis would provide insights into the molecule's preferred conformations in solution.

Theoretical and Computational Chemistry Studies of 1 3 Aminomethyl Oxan 3 Yl Ethan 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These ab initio methods are instrumental in predicting molecular properties from first principles, offering a powerful complement to experimental investigation. For a molecule like 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL, with its flexible oxane ring and functional groups capable of hydrogen bonding, QM calculations are essential for determining its most stable three-dimensional structure and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy, representing the molecule's most stable conformation. For this compound, this process is typically performed using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). The optimization would reveal the preferred conformation of the oxane ring (likely a chair conformation) and the spatial orientation of the aminomethyl and ethanol (B145695) substituents.

The analysis of the electronic structure involves examining the distribution of electrons within the molecule. This provides insights into molecular properties such as dipole moment and the partial charges on individual atoms, which are crucial for understanding intermolecular interactions. The presence of electronegative oxygen and nitrogen atoms suggests a significant dipole moment and localized charge distributions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Atom Pair/Triplet Predicted Value
Bond Length C-O (oxane ring) 1.43 Å
C-C (ring) 1.54 Å
C-N (aminomethyl) 1.47 Å
C-O (hydroxyl) 1.43 Å
Bond Angle C-O-C (oxane ring) 111.5°
O-C-C (ring) 109.5°
C-C-N (aminomethyl) 110.0°

| Dihedral Angle | C1-O-C2-C3 (ring) | -55.0° (Chair) |

Note: These values are representative and would be precisely determined by the specific level of theory used in the calculation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
HOMO -6.5 Primarily localized on the N and O atoms
LUMO 2.1 Distributed across the σ* anti-bonding network

| HOMO-LUMO Gap | 8.6 | Indicates high kinetic stability |

Calculation of Spectroscopic Parameters (NMR, IR, CD) for Experimental Validation

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to validate or interpret experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum to specific atoms within the molecule.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an IR spectrum. These frequencies are associated with specific molecular motions, such as the stretching of O-H, N-H, and C-O bonds, or the bending of C-H bonds.

CD (Circular Dichroism): For chiral molecules, CD spectroscopy is a powerful tool. Since this compound contains a stereocenter, theoretical calculations can predict its CD spectrum, which helps in determining its absolute configuration.

Table 3: Predicted Spectroscopic Data for Key Functional Groups

Spectroscopy Functional Group Predicted Value
¹H NMR -OH 3.5 - 4.5 ppm
-NH₂ 2.5 - 3.5 ppm
-CH-OH 3.8 - 4.2 ppm
¹³C NMR -C-OH 65 - 75 ppm
-C-NH₂ 40 - 50 ppm
IR O-H stretch 3200 - 3500 cm⁻¹
N-H stretch 3300 - 3400 cm⁻¹

Molecular Dynamics (MD) Simulations

While QM calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, especially in a solution environment. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Sampling and Energy Landscape Exploration in Solution

This compound possesses significant conformational flexibility due to the oxane ring and the rotatable side chains. MD simulations, performed in an explicit solvent like water, can explore the vast conformational space of the molecule. This process reveals the relative populations of different conformers, such as the chair, boat, and twist-boat forms of the oxane ring, and the various orientations of the substituents.

The results of these simulations can be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformations, providing a detailed picture of the molecule's structural preferences in a realistic environment.

Analysis of Intramolecular Hydrogen Bonding Networks

MD simulations are particularly well-suited for studying these dynamic interactions. By analyzing the trajectories from a simulation, one can calculate the probability and lifetime of specific hydrogen bonds, such as between the hydroxyl hydrogen and the amino nitrogen (O-H···N) or between an amino hydrogen and the hydroxyl oxygen (N-H···O). This analysis provides a quantitative understanding of how internal hydrogen bonding shapes the conformational landscape of this compound.

Table of Mentioned Compounds

Compound Name

Docking and Molecular Modeling Studies of this compound

Prediction of Binding Modes with Hypothetical Biological Targets (General Receptor Types, e.g., enzymes, ion channels – excluding specific human clinical targets and outcomes)

No molecular docking studies have been published that specifically detail the binding modes of this compound with any hypothetical biological targets. To predict such interactions, researchers would typically employ computational docking programs to simulate the placement of the ligand (this compound) within the binding site of a general receptor type, such as a generic enzyme active site or an ion channel pore. The resulting binding poses would be scored based on factors like intermolecular forces and geometric complementarity.

A hypothetical data table for such a study might look like this:

Hypothetical TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Generic Kinase Hinge Region--
Generic GPCR Orthosteric Pocket--
Generic Ion Channel Pore--

Data is hypothetical and for illustrative purposes only, as no specific studies have been conducted.

Analysis of Ligand-Protein Interactions (Non-Clinical Context)

Without specific docking studies, a detailed analysis of the ligand-protein interactions for this compound is not possible. Such an analysis would typically follow a docking simulation and would involve identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions could include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. The aminomethyl and hydroxyl groups on this compound would be expected to participate in hydrogen bonding, while the oxane ring and ethyl group could engage in hydrophobic interactions.

A potential summary of such interactions, were the data available, might be presented as follows:

Interaction TypePotential Functional Groups Involved
Hydrogen BondingAminomethyl group, Hydroxyl group
Hydrophobic InteractionsOxane ring, Ethyl group
Electrostatic InteractionsProtonated Aminomethyl group

This table represents potential interactions and is not based on published experimental or computational data.

Structure-Property Relationship (SPR) Modeling based on Calculated Descriptors

No structure-property relationship (SPR) models for this compound have been reported in the scientific literature. SPR studies involve correlating calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined properties. For a series of related compounds, these models can predict the properties of new molecules. To conduct an SPR study for this compound, a dataset of its physicochemical and biological properties would first need to be generated.

The following table lists some common molecular descriptors that would be calculated in a hypothetical SPR study of this compound and its analogs.

Molecular DescriptorDefinition
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.
Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms (O or N).
Hydrogen Bond AcceptorsThe number of electronegative atoms (O or N) with lone pairs.
Rotatable BondsThe number of bonds that allow free rotation around them.

These are general descriptors and their calculated values for the specific compound are not available from published studies.

Chemical Reactivity and Derivatization of 1 3 Aminomethyl Oxan 3 Yl Ethan 1 Ol

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions and derivatization.

Amidation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to readily participate in amidation and alkylation reactions.

Amidation: 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol can react with carboxylic acids, acid chlorides, or acid anhydrides to form corresponding amides. These reactions typically proceed under standard conditions, often requiring a coupling agent or a base to activate the carboxylic acid or to neutralize the acidic byproduct.

Alkylation: The amine can also undergo alkylation with alkyl halides or other alkylating agents. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. chemistrysteps.com To achieve mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AmidationAcetyl chlorideN-acetyl derivativeAprotic solvent, base (e.g., triethylamine)
AmidationAcetic anhydrideN-acetyl derivativeAprotic solvent, optional catalyst
AmidationCarboxylic acidN-acyl derivativeCoupling agent (e.g., DCC, EDC)
AlkylationMethyl iodideN-methylated derivativesPolar solvent

Formation of Imines, Schiffs Bases, and Heterocyclic Derivatives

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.comnih.gov This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. nih.gov The resulting imine can be a stable compound or a reactive intermediate for further transformations.

The formation of Schiff bases is a fundamental reaction in organic synthesis and is crucial in the preparation of various biologically active compounds. semanticscholar.orgjptcp.commdpi.com The reaction proceeds via a hemiaminal intermediate which then dehydrates to form the imine. researchgate.net

Furthermore, the bifunctional nature of this compound, possessing both an amine and a hydroxyl group, presents the possibility for the formation of heterocyclic derivatives. For instance, reaction with a suitable dicarbonyl compound could potentially lead to the formation of a heterocyclic ring system. The reaction of amino alcohols with carbonyl compounds can lead to the formation of imines or oxazolidines depending on the reaction conditions and the structure of the reactants. polimi.it

Carbonyl CompoundProduct TypeKey Feature
AldehydeImine (Schiff Base)C=N double bond
KetoneImine (Schiff Base)C=N double bond

Palladium-Catalyzed Cross-Coupling Reactions at the Amine Nitrogen (if applicable)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. libretexts.org In principle, the primary amine of this compound could participate in such reactions with aryl halides or triflates to form N-aryl derivatives. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org The success of such a reaction would depend on the specific reaction conditions and the potential for competitive coordination of the hydroxyl group to the palladium center. The development of efficient methods for the synthesis of α-aminocarbonyl compounds via palladium-catalyzed oxidative cross-coupling is an area of active research. rsc.orgnih.gov

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound is also a site for various chemical modifications.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a base. Esterification is a common strategy to protect the hydroxyl group or to modify the biological activity of a molecule. A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, which are important intermediates in organic synthesis. nih.gov

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Care must be taken to avoid competing reactions at the aminomethyl group.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
EsterificationAcetic anhydrideO-acetyl derivativeAcid or base catalyst
EsterificationBenzoyl chlorideO-benzoyl derivativeBase (e.g., pyridine)
EtherificationMethyl iodideO-methyl derivativeStrong base (e.g., NaH)

Oxidation and Reduction Transformations

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone. A variety of oxidizing agents can be used for this transformation, with the choice of reagent depending on the desired selectivity and the presence of the sensitive aminomethyl group. Milder oxidizing agents would be preferred to avoid over-oxidation or side reactions involving the amine. The oxidation of amines is generally more complex than that of alcohols due to the multiple stable oxidation states of nitrogen. libretexts.org

Reduction: The hydroxyl group is already in a reduced state. Further reduction is not a typical transformation for an alcohol under standard conditions. However, it is possible to convert the alcohol into a better leaving group (e.g., a tosylate) and then reductively cleave the C-O bond.

Nucleophilic Substitution Reactions

The primary amine and secondary alcohol functionalities in this compound are both nucleophilic and can participate in a variety of substitution reactions. The relative reactivity of these groups can often be controlled by the choice of reagents and reaction conditions.

The primary amine is generally a stronger nucleophile than the secondary alcohol. Therefore, reactions with electrophiles such as acyl halides, anhydrides, and alkyl halides are expected to occur preferentially at the nitrogen atom.

Acylation: The amino group can be readily acylated to form amides. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The secondary alcohol can also be acylated to form an ester, but this usually requires more forcing conditions or specific catalysts. Chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus less nucleophilic. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, will selectively form sulfonamides at the amino group under basic conditions.

Alkylation: The amino group can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to overalkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts. Selective mono-N-alkylation of 1,3-amino alcohols can be achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which serves to both protect and activate the amine group. acs.org Reductive amination of the primary amine with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

The secondary hydroxyl group can undergo nucleophilic substitution after conversion into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can proceed via an S(_N)2 mechanism, leading to inversion of stereochemistry at the carbinol center.

Table 1: Potential Nucleophilic Substitution Reactions

Reaction TypeElectrophile ExampleFunctional Group TargetedProduct Type
AcylationAcetyl chloridePrimary amineAmide
Acetic anhydrideSecondary alcoholEster
SulfonylationTosyl chloridePrimary amineSulfonamide
AlkylationMethyl iodidePrimary amineSecondary/Tertiary amine

Transformations Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle and is generally considered to be stable and relatively unreactive compared to smaller, more strained cyclic ethers like oxiranes and oxetanes. wikipedia.org

Due to its low ring strain, the oxane ring in this compound is resistant to ring-opening reactions under standard conditions. Unlike epoxides and oxetanes, which readily undergo nucleophilic ring-opening, oxanes require harsh conditions, such as strong Lewis acids or Brønsted acids at high temperatures, to facilitate ring cleavage. Such conditions would likely lead to a complex mixture of products due to the presence of the reactive amino and hydroxyl groups. Therefore, selective ring-opening of the oxane in this molecule is not considered a synthetically viable transformation.

Functionalization of the C-H bonds of the oxane ring is challenging due to their low reactivity. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, could potentially be employed to introduce substituents at other positions on the ring. benthamdirect.com These reactions often require a directing group to achieve regioselectivity. In the case of this compound, the amino or hydroxyl group could potentially serve as a directing group to functionalize adjacent C-H bonds, although this has not been specifically reported for this compound.

Another approach to functionalizing the oxane ring could involve radical-mediated reactions. For instance, oxidative cyclization of corresponding unsaturated precursors can lead to functionalized tetrahydropyrans. daneshyari.com

Synthesis of Analogs and Prodrugs for Research Probes (Non-Clinical Focus)

The presence of primary amine and secondary alcohol functionalities makes this compound a suitable scaffold for the synthesis of analogs and prodrugs for use as research probes. These modifications can be used to alter the physicochemical properties of the molecule, introduce reporter groups, or create derivatives for targeted biological studies.

Analogs for Structure-Activity Relationship (SAR) Studies: A variety of analogs can be synthesized through derivatization of the amino and hydroxyl groups. For example, a library of amides and esters can be prepared by reacting the parent compound with a range of carboxylic acids or their derivatives. N-alkylation of the amino group can also provide a series of analogs with varying steric bulk and basicity.

Fluorescently Labeled Probes: The primary amino group can be readily labeled with a fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, to create fluorescent probes. These probes can be used in cellular imaging studies to investigate the localization and trafficking of the molecule. The synthesis of fluorescently labeled amino acids is a well-established methodology that can be adapted for this purpose. nih.gov There are also fluorescent probes that exhibit enantioselective recognition of amino alcohols. nsf.govresearchgate.net

Prodrugs for Controlled Release Studies: Prodrug strategies can be employed to mask the polar amino and hydroxyl groups, potentially to study mechanisms of cellular uptake and enzymatic activation. For example, the amino group can be acylated to form an amide linkage that can be cleaved by cellular amidases. nih.gov Similarly, the hydroxyl group can be esterified. Amino acid prodrugs are a common strategy to improve the transport of molecules across cell membranes. nih.govtandfonline.com

Table 2: Examples of Derivatives for Research Probes

Derivative TypeModificationPotential Application
Amide AnalogAcylation of the primary amineSAR studies
Ester AnalogAcylation of the secondary alcoholSAR studies, prodrug studies
N-Alkyl AnalogAlkylation of the primary amineSAR studies
Fluorescent ProbeLabeling the amine with a fluorophoreCellular imaging
Amino Acid ProdrugEsterification with an amino acidTransport and delivery studies

Preclinical Mechanistic and Exploratory Biological Investigations of 1 3 Aminomethyl Oxan 3 Yl Ethan 1 Ol

In Vitro Biochemical Assay Development and Screening for Target Engagement

Enzyme Inhibition/Activation Studies (e.g., General Hydrolases, Transferases, Kinases, without implying specific therapeutic applications)

No data is available regarding the screening of 1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL against a panel of general hydrolases, transferases, or kinases. Therefore, information on its inhibitory or activation profile, including IC50 or EC50 values, is non-existent in published literature.

Receptor Binding Assays (e.g., G-protein coupled receptors, ligand-gated ion channels, without linking to human disease states or clinical outcomes)

There are no published studies detailing the binding affinity of this compound for any G-protein coupled receptors or ligand-gated ion channels. Consequently, data on its receptor binding profile, such as Ki or Kd values, is not available.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported for this compound. This means there is no available data on its binding kinetics (ka, kd) or thermodynamic parameters (ΔH, ΔS) with any protein targets.

Cell-Based Assays for Cellular Response Mechanisms

Investigation of Cellular Uptake and Subcellular Localization

Research on the cellular permeability, rate of uptake, or the subcellular distribution of this compound has not been published. Methodologies such as fluorescence microscopy or cell fractionation have not been applied to this compound in any available studies.

Modulation of Intracellular Signaling Pathways (e.g., phosphorylation cascades, gene expression, without discussing therapeutic efficacy)

There is no information in the scientific literature concerning the effects of this compound on intracellular signaling pathways. Studies investigating its impact on protein phosphorylation, second messenger levels, or changes in gene expression have not been reported.

Due to the absence of foundational preclinical data, a scientifically accurate and informative article that adheres to the user's strict outline cannot be constructed.

Assessment of Biochemical Phenotypes in Model Cell Lines

There is no available research detailing the effects of this compound on model cell lines. Consequently, information regarding its impact on biochemical phenotypes, such as alterations in metabolite levels or protein expression, is currently unknown.

Ex Vivo Tissue Studies to Elucidate Pharmacodynamic Effects

Specific pharmacodynamic effects of this compound have not been reported in ex vivo tissue studies.

Organ Bath Studies for Functional Characterization

No organ bath studies have been published that characterize the functional effects of this compound on smooth muscle contraction or relaxation.

Tissue Homogenate Assays for Target Binding and Activity

Information regarding the binding affinity and activity of this compound in tissue homogenate assays is not available in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Preclinical Scope)

A structure-activity relationship (SAR) profile for this compound and its derivatives has not been established in published preclinical research.

Identification of Key Structural Motifs for Biological Interaction

Without experimental data, the key structural motifs of this compound that are critical for biological interactions remain unidentified.

Elucidation of Specific Ligand-Target Recognition Elements

The specific molecular targets of this compound and the recognition elements involved in any potential ligand-target interactions have not been elucidated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.